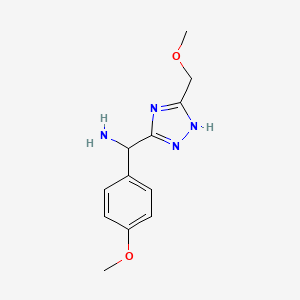

![molecular formula C10H13N3S B603310 N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine CAS No. 907597-01-7](/img/structure/B603310.png)

N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine

Vue d'ensemble

Description

“N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine” is a chemical compound with the molecular formula C10H13N3S . It has a molecular weight of 207.30 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-Chlorobenzo[d]isothiazole with propane-1,3-diamine . The reaction mixture is heated at 80℃ for 3 hours, then cooled to room temperature, poured into water, and extracted with ethyl acetate . The organic extract is dried over anhydrous sodium sulfate, filtered, and the filtrate is concentrated under reduced pressure to yield the compound as a yellow solid .Molecular Structure Analysis

The molecular structure of this compound includes a benzisothiazole ring attached to a propane-1,3-diamine moiety . The 1H NMR spectrum shows signals corresponding to the protons in the benzisothiazole ring and the propane-1,3-diamine moiety .Chemical Reactions Analysis

In one reported reaction, “N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine” was combined with 4’-methoxy-biphenyl-4-carboxaldehyde in 1,2-dichloroethane . The mixture was treated with sodium triacetoxyborohydride and acetic acid, and stirred at room temperature overnight . The reaction was quenched by addition of saturated aqueous sodium bicarbonate solution, and the crude product was extracted with ethyl acetate . The resulting residue was purified by column chromatography to yield a light yellow foam .Physical And Chemical Properties Analysis

The compound is a yellow solid . The boiling point and other physical properties are not specified in the available resources.Applications De Recherche Scientifique

Antimicrobial Applications

The compound has been used in the synthesis of pseudo-saccharine amines derivatives, which have been tested for their antibacterial activity . These derivatives were found to be effective against Escherichia coli , Streptococcus aureus , and Bacillus subtilis strains . The minimum inhibitory concentration (MIC) of the compound was found to range from 4.6 to 16.1 μM .

Anti-inflammatory Applications

The compound has been used in the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives . These derivatives have been evaluated for their anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Inhibitors of Serine Proteases

Compounds harbouring the saccharine nucleus, which is the main core of several compounds including “N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine”, are known as inhibitors of serine proteases .

Inhibitors of Cathepsin G Proteinase

The saccharine nucleus, which is the main core of several compounds including “N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine”, is known to inhibit cathepsin G proteinase .

α1a and α1c Adrenergic Receptor Antagonists

Compounds harbouring the saccharine nucleus, which is the main core of several compounds including “N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine”, are known as α1a and α1c adrenergic receptor antagonists .

Human Mast Cell Tryptase Inhibitors

The saccharine nucleus, which is the main core of several compounds including “N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine”, is known to inhibit human mast cell tryptase .

Safety and Hazards

Propriétés

IUPAC Name |

N'-(1,2-benzothiazol-3-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c11-6-3-7-12-10-8-4-1-2-5-9(8)14-13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVDRAICPPGXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B603227.png)

![N-(6-methoxypyridin-3-yl)-3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B603228.png)

![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B603230.png)

![5-{(3-Fluorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methyl}[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603231.png)

![Phenyl[({[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B603237.png)

![1-(2-methoxyethyl)-4,6-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B603238.png)

![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B603239.png)

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B603240.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B603241.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603243.png)

![3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B603244.png)

![N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B603245.png)